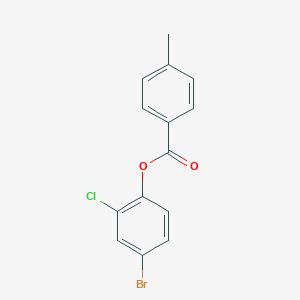

4-Bromo-2-chlorophenyl 4-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10BrClO2 |

|---|---|

Molecular Weight |

325.58 g/mol |

IUPAC Name |

(4-bromo-2-chlorophenyl) 4-methylbenzoate |

InChI |

InChI=1S/C14H10BrClO2/c1-9-2-4-10(5-3-9)14(17)18-13-7-6-11(15)8-12(13)16/h2-8H,1H3 |

InChI Key |

BOUSVOHYLHAZHF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)Cl |

Origin of Product |

United States |

Synthesis and Derivatization Strategies of 4 Bromo 2 Chlorophenyl 4 Methylbenzoate

Methodologies for the Preparation of 4-Bromo-2-chlorophenyl 4-methylbenzoate

Esterification Reactions for Benzoate (B1203000) Moiety Formation

The formation of the ester bond is a key step in the synthesis of this compound. Several established esterification methods can be employed.

One common method is the Schotten-Baumann reaction , which involves the reaction of an alcohol or phenol (B47542) with an acyl chloride in the presence of a base. nih.govresearchgate.netresearchgate.netwikipedia.org In this case, 4-bromo-2-chlorophenol (B165030) would be treated with 4-methylbenzoyl chloride in a two-phase system of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base (such as sodium hydroxide). researchgate.netwikipedia.org The base neutralizes the hydrogen chloride gas that is generated during the reaction, driving the equilibrium towards the formation of the ester. researchgate.net Pyridine can also be used as a base, and it is known to act as a nucleophilic catalyst, often enhancing the acylating power of the acyl chloride. researchgate.net

Another widely used method is dicyclohexylcarbodiimide (B1669883) (DCC) coupling . This method facilitates the esterification of a carboxylic acid and an alcohol by activating the carboxylic acid. researchgate.netorganic-chemistry.org In this context, 4-bromo-2-chlorophenol would be reacted with 4-methylbenzoic acid in the presence of DCC and a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane. The DCC activates the carboxylic acid to form a highly reactive intermediate, which is then attacked by the phenol to form the ester. A key advantage of this method is that it proceeds under mild conditions. organic-chemistry.org

The Mitsunobu reaction offers an alternative route for the esterification of phenols and benzoic acids, often providing good to excellent yields. rsc.org This reaction typically involves the use of a phosphine (B1218219) reagent, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate.

Halogenation Strategies for Aryl Ring Substitution

The precursor, 4-bromo-2-chlorophenol, is synthesized through the selective halogenation of an appropriate starting material. A common strategy is the bromination of 2-chlorophenol (B165306). To achieve high regioselectivity and yield, specific conditions are employed. A patented process describes the bromination of 2-chlorophenol in the presence of a trialkylamine hydrochloride catalyst in an inert solvent like chlorobenzene. This method has been shown to produce 4-bromo-2-chlorophenol in high purity (99.1% of theory) with minimal formation of the undesired 6-bromo isomer. sigmaaldrich.com The reaction can also be performed in the melt, with the temperature gradually increased as the reaction progresses. sigmaaldrich.com

Alternatively, direct halogenation of a pre-formed ester, such as 2-chlorophenyl 4-methylbenzoate, could be considered, though this may lead to a mixture of products and require careful control of reaction conditions to achieve the desired substitution pattern.

Palladium-Catalyzed Coupling Approaches in Precursor Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the synthesis of substituted biaryls and other complex organic molecules that can serve as precursors. scribd.com For instance, a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base such as potassium phosphate (B84403) can be used to couple a boronic acid with a halogenated aromatic compound. scribd.com While not a direct route to the final product, this methodology could be employed to synthesize more complex analogs or precursors of 4-bromo-2-chlorophenol or 4-methylbenzoic acid if required. For example, a palladium-catalyzed reaction could be used to introduce the methyl group onto a brominated benzoic acid precursor. scribd.com

Optimization of Synthetic Pathways for Enhanced Yield and Purity

To improve the efficiency and cost-effectiveness of the synthesis of this compound, optimization of the reaction conditions is crucial. Key parameters that are often adjusted include the choice of solvent and the type and loading of the catalyst.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the rate and outcome of esterification reactions. In Schotten-Baumann reactions, a two-phase system is often used, where the organic solvent dissolves the reactants and product, while the aqueous phase contains the base. researchgate.netwikipedia.org The selection of the organic solvent can influence the solubility of the reactants and the rate of mass transfer between the phases. A study on the synthesis of benzofuran (B130515) and benzothiophene (B83047) derivatives found that dichloromethane provided the best yields among a range of solvents tested, including ethylene (B1197577) dichloride, chloroform, THF, 1,4-dioxane, DMF, DMSO, hexane, and toluene.

For DCC-mediated esterifications, anhydrous aprotic solvents are necessary to prevent the hydrolysis of the activated intermediate and the DCC itself. Dichloromethane is a commonly used solvent for these reactions. organic-chemistry.org

The following table illustrates the effect of different solvents on the yield of a Friedel-Crafts benzoylation reaction, a related acylation reaction, which can provide insights into solvent selection for esterification.

| Solvent | Yield (%) |

| Dichloromethane | 85 |

| Ethylene dichloride | 80 |

| Chloroform | 75 |

| Tetrahydrofuran (THF) | 60 |

| 1,4-Dioxane | 55 |

| N,N-Dimethylformamide (DMF) | 50 |

| Dimethyl sulfoxide (B87167) (DMSO) | 45 |

| Hexane | 30 |

| Toluene | 65 |

| Acetonitrile | 70 |

This table is a representative example based on a study of a Friedel-Crafts benzoylation and is intended to illustrate the potential impact of solvent choice on acylation reactions.

Catalyst Selection and Loading in Esterification Processes

The choice and amount of catalyst are critical for optimizing esterification reactions. In DCC coupling reactions, a nucleophilic catalyst like DMAP is often added in catalytic amounts (typically 3-10 mol%) to accelerate the reaction and suppress the formation of N-acylurea byproducts. organic-chemistry.org The loading of DCC itself is also important, with a slight excess often used to ensure complete consumption of the carboxylic acid.

In acid-catalyzed esterifications of phenols, strong acids such as sulfuric acid or p-toluenesulfonic acid are often used. google.com The optimal amount of catalyst typically falls in the range of 0.1 to 10 mole percent based on the phenol. google.com For industrial applications, the lowest effective amount of catalyst is generally preferred.

The following table provides a comparison of different catalysts for the esterification of phenols, demonstrating the impact of catalyst choice on reaction yield.

| Catalyst | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) |

| Sulfuric Acid | 1.8 | Acetic acid, reflux, 2h | 60 |

| Sulfuric Acid | 1.8 | Acetic acid, reflux, 4h | 74 |

| p-Toluenesulfonic Acid | 5 | Toluene, reflux | High |

| Titanium Dioxide (TiO₂) | 10 | Solvent-free, 25°C, 30 min | 92 |

| N,N'-Dicyclohexylcarbodiimide (DCC) / DMAP | 110 / 5 | Dichloromethane, 0°C to rt | High |

This table compiles data from various studies on the esterification of phenols to illustrate the effectiveness of different catalytic systems. google.com

Reaction Temperature and Pressure Optimization

The optimization of reaction temperature and pressure is critical for maximizing the yield and purity of this compound. The ideal conditions are highly dependent on the chosen synthetic route.

For a Schotten-Baumann reaction , which typically involves reacting 4-bromo-2-chlorophenol with p-toluoyl chloride in the presence of a base, the temperature is often controlled to manage the exothermic nature of the reaction. scribd.comyoutube.com Initial cooling, sometimes to 0°C, is common, followed by stirring at room temperature. wikipedia.org Atmospheric pressure is standard for this procedure.

In a Steglich esterification , where dicyclohexylcarbodiimide (DCC) is used as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, the reaction is known for its mild conditions, generally proceeding at room temperature. wikipedia.orgjove.com This method is particularly advantageous for temperature-sensitive substrates. wikipedia.org Optimization would involve monitoring the reaction at ambient temperature and possibly gentle heating to ensure completion, though high temperatures are generally avoided to prevent side reactions. researchgate.net

The Mitsunobu reaction also proceeds under mild conditions, typically from 0°C to room temperature, making it suitable for complex molecules. wikipedia.orgresearchgate.net The reaction involves the use of a phosphine and an azodicarboxylate. wikipedia.orgnih.gov Pressure is not a significant variable in this solution-phase reaction.

An illustrative optimization table for a generic esterification reaction is presented below. This demonstrates how variables could be systematically altered to find the optimal conditions for yield.

Table 1: Illustrative Reaction Optimization Parameters

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 5 | 25 (Room Temp) | 12 | 75 |

| 2 | 5 | 40 | 12 | 82 |

| 3 | 10 | 25 (Room Temp) | 12 | 85 |

| 4 | 10 | 40 | 8 | 90 |

This table is for illustrative purposes and does not represent actual experimental data for the title compound.

Purification Techniques for High Purity this compound

Achieving high purity of the final product is essential. The primary methods for purifying solid organic compounds like the target ester are recrystallization and column chromatography.

Recrystallization is a common and effective technique for purifying crystalline solids. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. youtube.com For aromatic esters, common solvent systems include ethanol (B145695), or mixtures like ethyl acetate (B1210297)/hexanes. scribd.comreddit.com The general procedure involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.

Column chromatography is another powerful purification method, particularly for separating the desired product from byproducts with similar solubility profiles. For relatively non-polar compounds like aryl esters, silica (B1680970) gel is a common stationary phase. acs.org The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane. h1.copitt.edu By gradually increasing the polarity of the eluent, compounds are selectively eluted from the column based on their affinity for the stationary phase.

Table 2: Illustrative Purification Schemes

| Method | Stationary Phase | Solvent/Eluent System | Purity Achieved |

|---|---|---|---|

| Recrystallization | N/A | Ethanol/Water | >98% |

| Recrystallization | N/A | Toluene | >98% |

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (9:1) | >99% |

This table provides examples of typical purification methods for aromatic esters and is not based on specific experimental data for the title compound.

Retrosynthetic Analysis and Novel Synthetic Routes for this compound

Retrosynthetic analysis is a method for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com

The most logical retrosynthetic disconnection for this compound is at the ester C-O bond. amazonaws.comyoutube.comyoutube.com This disconnection yields two primary synthons: a 4-bromo-2-chlorophenoxide (or the corresponding phenol) and a p-toluoyl cation (or its equivalent).

The synthetic equivalents for these synthons are 4-bromo-2-chlorophenol and an activated form of 4-methylbenzoic acid, most commonly p-toluoyl chloride . chemicalbook.comorgsyn.org The forward reaction would then be an acylation of the phenol.

The synthesis of the key intermediate, 4-bromo-2-chlorophenol , requires careful regioselective halogenation. One potential route starts with 2-chlorophenol. The hydroxyl group is an ortho-, para-director. To achieve substitution at the 4-position, direct bromination of 2-chlorophenol can be employed. A known process involves reacting 2-chlorophenol with bromine in a solvent like carbon tetrachloride or chlorobenzene, which can yield 4-bromo-2-chlorophenol in high purity. google.comgoogle.com

Alternatively, one could start with 4-bromophenol. The hydroxyl group would direct the incoming chloro substituent to the ortho position. Catalyst-controlled ortho-chlorination of phenols has been reported using various catalytic systems to achieve high regioselectivity. acs.orgscientificupdate.com

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs allows for the systematic investigation of structure-activity relationships. Modifications can be made to either the phenolic or the benzoate portion of the molecule.

Modifications at the benzoate ester moiety involve replacing p-toluoyl chloride with other substituted benzoyl chlorides or carboxylic acids in the esterification step. This allows for the introduction of a wide variety of functional groups onto the benzoate ring. For example, palladium-catalyzed coupling reactions can be used to synthesize a diverse range of α-aryl esters, which could be precursors to more complex benzoate analogs. organic-chemistry.orgacs.org

By varying the electronic and steric properties of the substituents on the benzoate ring, a library of analogs can be generated. This could include, for instance, replacing the 4-methyl group with other alkyl groups, alkoxy groups, or halogens. Such modifications are common in the development of materials like liquid crystals and in medicinal chemistry to fine-tune the biological activity of a lead compound. bjmu.edu.cn

Table 3: Examples of Potential Analogs via Benzoate Moiety Modification

| Starting Carboxylic Acid | Resulting Analog Name |

|---|---|

| 4-Methoxybenzoic acid | 4-Bromo-2-chlorophenyl 4-methoxybenzoate |

| 4-Fluorobenzoic acid | 4-Bromo-2-chlorophenyl 4-fluorobenzoate |

| [1,1'-Biphenyl]-4-carboxylic acid | 4-Bromo-2-chlorophenyl [1,1'-biphenyl]-4-carboxylate |

Functionalization of the Halogenated Phenyl Ring

The presence of both bromine and chlorine atoms on the phenyl ring of this compound offers a rich platform for a range of functionalization reactions. The differential reactivity of the C-Br and C-Cl bonds is the primary determinant of the reaction outcomes, with the C-Br bond being generally more susceptible to cleavage in palladium-catalyzed cross-coupling reactions. libretexts.org This inherent reactivity difference allows for selective transformations.

Key functionalization strategies include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. libretexts.org In the case of this compound, the reaction can be tuned to selectively replace the bromine atom with an aryl, heteroaryl, or vinyl group, leaving the chlorine atom intact. nih.govresearchgate.net This selectivity is typically achieved under milder reaction conditions. More forcing conditions could potentially lead to the substitution of the chlorine atom as well. The choice of palladium catalyst, ligand, base, and solvent system is crucial for controlling the reaction's efficiency and selectivity. mdpi.commdpi.comnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, providing access to a wide array of arylamines. libretexts.orgwikipedia.org By reacting this compound with various primary or secondary amines, the bromo substituent can be selectively replaced to yield the corresponding 4-amino-2-chlorophenyl 4-methylbenzoate derivatives. organic-chemistry.orgbeilstein-journals.org The reaction typically employs a palladium catalyst in conjunction with a bulky electron-rich phosphine ligand and a strong base. researchgate.netorganic-chemistry.org

Heck Coupling: The Heck reaction facilitates the formation of carbon-carbon bonds by coupling the aryl halide with an alkene. This method can be employed to introduce alkenyl groups at the 4-position of the phenyl ring, again leveraging the higher reactivity of the C-Br bond.

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties through the palladium-copper co-catalyzed coupling of a terminal alkyne with the aryl halide. This would lead to the formation of 4-alkynyl-2-chlorophenyl 4-methylbenzoate derivatives.

Cyanation: The introduction of a cyano group can be achieved through palladium-catalyzed cyanation reactions, typically using zinc cyanide or other cyanide sources. This transformation would yield 4-cyano-2-chlorophenyl 4-methylbenzoate.

The successful implementation of these functionalization reactions heavily relies on the careful optimization of reaction conditions to favor the desired transformation while minimizing side reactions.

Table 1: Examples of Functionalization Reactions on this compound

| Reaction Type | Reagent | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | 4-Phenyl-2-chlorophenyl 4-methylbenzoate | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | nih.govyoutube.com |

| Buchwald-Hartwig Amination | Morpholine | 4-(Morpholin-4-yl)-2-chlorophenyl 4-methylbenzoate | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C | libretexts.orgbeilstein-journals.org |

| Heck Coupling | Styrene | 4-Styryl-2-chlorophenyl 4-methylbenzoate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C | mdpi.com |

| Sonogashira Coupling | Phenylacetylene | 4-(Phenylethynyl)-2-chlorophenyl 4-methylbenzoate | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C | researchgate.net |

| Cyanation | Zn(CN)₂ | 4-Cyano-2-chlorophenyl 4-methylbenzoate | Pd(PPh₃)₄, DMF, 120 °C | google.com |

Regioselective Derivatization Studies

The presence of two different halogen atoms on the same aromatic ring makes this compound an excellent substrate for studying regioselective derivatization. The primary factor governing this selectivity is the difference in bond dissociation energies of the C-Br and C-Cl bonds, with the former being weaker and thus more reactive in many catalytic cycles. libretexts.org

Research in this area focuses on developing synthetic protocols that can selectively target one halogen over the other.

Selective C-Br Functionalization: As previously mentioned, a wide range of palladium-catalyzed cross-coupling reactions can be performed with high selectivity for the C-Br bond. nih.gov By carefully controlling the reaction conditions, such as using a less reactive catalyst system or lower temperatures, the substitution can be limited to the more labile bromide. This allows for the synthesis of a variety of 4-substituted-2-chlorophenyl derivatives.

Sequential Functionalization: The initial selective functionalization at the C-Br position leaves the C-Cl bond available for a subsequent, different transformation. This sequential approach allows for the introduction of two different functional groups onto the phenyl ring in a controlled manner. For instance, a Suzuki-Miyaura coupling at the C-Br position could be followed by a Buchwald-Hartwig amination at the C-Cl position under more forcing conditions.

Directed Ortho-Metalation (DoM): While the ester group in this compound is not a strong directing group for ortho-lithiation, related strategies could be envisioned. organic-chemistry.orgwikipedia.org For instance, if the ester were hydrolyzed to the corresponding phenol, the resulting hydroxyl group could potentially direct lithiation to the ortho position (the 3-position). Subsequent reaction with an electrophile would introduce a substituent at this position. However, the presence of the halogens would complicate this approach, as halogen-lithium exchange could also occur.

Control of Reaction Conditions: The regioselectivity can often be fine-tuned by modifying the reaction parameters. For example, the choice of ligand in palladium-catalyzed reactions can influence which halogen is activated. organic-chemistry.org Similarly, the nature of the base and the solvent can play a significant role in determining the reaction's outcome. youtube.com

Table 2: Regioselective Derivatization of this compound

| Reaction | Position Targeted | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-4 (Br) | (4-Methoxyphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C | 4-(4-Methoxyphenyl)-2-chlorophenyl 4-methylbenzoate | nih.govcommonorganicchemistry.com |

| Buchwald-Hartwig Amination | C-4 (Br) | Aniline, Pd₂(dba)₃, BINAP, Cs₂CO₃, Toluene, 90 °C | 4-(Phenylamino)-2-chlorophenyl 4-methylbenzoate | wikipedia.orgbeilstein-journals.org |

| Sequential Suzuki/Buchwald-Hartwig | 1. C-4 (Br) | 1. Pyridine-3-boronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 70 °C | 4-(Pyridin-3-yl)-2-(dimethylamino)phenyl 4-methylbenzoate | nih.govnih.govorganic-chemistry.org |

| 2. C-2 (Cl) | 2. Dimethylamine, Pd₂(dba)₃, RuPhos, NaOt-Bu, Dioxane, 120 °C |

Advanced Spectroscopic and Crystallographic Elucidation of 4 Bromo 2 Chlorophenyl 4 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of its atomic nuclei. For 4-Bromo-2-chlorophenyl 4-methylbenzoate, with the molecular formula C₁₄H₁₀BrClO₂, NMR analysis confirms the distinct electronic environments of the hydrogen and carbon atoms within its two substituted aromatic rings and ester linkage.

¹H NMR Spectral Interpretation and Proton Environments

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the ten protons distributed across the two aromatic rings and the methyl group. The protons on the 4-methylbenzoate moiety are expected to appear as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The methyl group protons would present as a sharp singlet, typically in the upfield region around 2.4 ppm.

The protons on the 4-bromo-2-chlorophenyl ring are predicted to exhibit a more complex splitting pattern due to their positions relative to the bromine and chlorine substituents. This would result in three signals in the aromatic region, with coupling constants indicative of their ortho, meta, and para relationships.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| Methyl (CH₃) | ~2.4 | Singlet (s) |

| Aromatic (4-methylbenzoate) | ~7.2-8.0 | Doublet (d) |

| Aromatic (4-methylbenzoate) | ~7.2-8.0 | Doublet (d) |

¹³C NMR Spectral Analysis and Carbon Skeletal Assignments

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, a total of 14 distinct carbon signals are expected, though some may overlap. The most downfield signal is characteristically that of the carbonyl carbon of the ester group, predicted to be in the range of 168–170 ppm. The carbon atoms of the two aromatic rings will resonate in the region of approximately 110-150 ppm. The chemical shifts of these aromatic carbons are influenced by the attached substituents (bromine, chlorine, and the ester linkage), leading to a predictable dispersion of signals. The methyl carbon is expected to be the most upfield signal, appearing around 21-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 168-170 |

| Aromatic (C-O) | ~150 |

| Aromatic (C-Br) | ~120 |

| Aromatic (C-Cl) | ~130 |

| Aromatic (quaternary & CH) | 110-145 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the different parts of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be instrumental in tracing the connectivity of the protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity across the ester linkage, for example, by showing a correlation between the protons on one ring and the carbonyl carbon, and between the protons on the other ring and the oxygen-bearing carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. It can provide valuable information about the preferred conformation of the molecule in solution, particularly the relative orientation of the two aromatic rings.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

While NMR spectroscopy provides information about the structure in solution, single-crystal X-ray diffraction offers a precise and definitive picture of the molecule's arrangement in the solid state. To perform this analysis, suitable single crystals would need to be grown, for instance, by the slow evaporation of a solvent like a dichloromethane (B109758)/hexane mixture.

Crystal Structure Determination and Unit Cell Parameters

Analysis of a suitable crystal of this compound would yield its fundamental crystallographic parameters. These include the dimensions of the unit cell (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. For comparison, the structurally related compound 2-Chlorophenyl 4-methylbenzoate crystallizes in a monoclinic system. It is plausible that this compound would adopt a similar packing arrangement.

Table 3: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-100 |

| Volume (ų) | ~1500-2000 |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding)

A definitive analysis of the crystal structure of this compound is not available in published literature, as no public crystallographic data (e.g., from the Cambridge Crystallographic Data Centre - CCDC) exists for this specific compound. However, the molecular architecture allows for predictions of potential intermolecular interactions that would govern its crystal packing.

The molecule lacks classical hydrogen bond donors (like O-H or N-H groups). Therefore, the crystal lattice would primarily be stabilized by weaker interactions. These would likely include:

Halogen Bonding: The bromine and chlorine atoms on the phenyl ring are potential halogen bond donors, capable of interacting with electron-rich regions of adjacent molecules, such as the oxygen atoms of the carbonyl group.

π-π Stacking: The two aromatic rings (the bromo-chloro-substituted ring and the methyl-substituted ring) can engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The relative orientation of these rings (parallel-displaced or T-shaped) would be a key feature of the packing motif.

Studies on structurally similar halogenated phenyl benzoates confirm the importance of such interactions in determining their solid-state structures. rsc.orgnih.gov

Lattice Dynamics and Polymorphism Studies

There are no specific studies on the lattice dynamics or polymorphism of this compound in the current body of scientific literature. Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for aryl benzoates and other organic molecules. rsc.orgrsc.orgresearchgate.net Different polymorphs arise from variations in molecular conformation or intermolecular packing, leading to different physical properties.

Investigating polymorphism for this compound would typically involve crystallization from a variety of solvents under different conditions and characterization using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared spectroscopy. researchgate.net Such studies would be necessary to identify any existing polymorphic forms and understand their relative thermodynamic stabilities.

Infrared (IR) and Raman Spectroscopy

While specific experimental spectra for this compound are not published, the expected vibrational modes can be predicted based on its functional groups and by comparison with related compounds. researchgate.net

Vibrational Mode Assignments for Key Functional Groups

A theoretical or experimental vibrational analysis would be expected to show characteristic absorption bands for the key functional groups present in the molecule.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1720-1740 |

| Ester (C-O) | Asymmetric Stretching | 1250-1300 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Ring Stretching | 1450-1600 |

| C-Cl | Stretching | 700-750 |

| C-Br | Stretching | 500-650 |

| Methyl (CH₃) | Symmetric/Asymmetric Stretching | 2850-2980 |

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, particularly when combined with computational methods like Density Functional Theory (DFT), is a powerful tool for conformational analysis. rsc.orgresearchgate.net For this compound, the primary conformational flexibility lies in the torsion angles between the ester group and the two aromatic rings.

In a study of the related 2-chlorophenyl 4-methylbenzoate, the conformation of the C=O bond was found to be anti to the ortho-chloro substituent. google.com It is highly probable that this compound adopts a similar conformation to minimize steric hindrance. A detailed conformational analysis would involve calculating the vibrational frequencies for different possible conformers and comparing them with experimental IR and Raman spectra to identify the most stable conformation in the solid state or in solution.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry provides critical information on the molecular weight and structural features of a compound through analysis of its fragmentation patterns.

General fragmentation pathways for phenyl benzoate (B1203000) esters typically proceed through the formation of stable acylium ions. pharmacy180.comnist.gov For this compound, a plausible primary fragmentation step following electron ionization would be the cleavage of the ester C-O bond to form the 4-methylbenzoyl cation and a 4-bromo-2-chlorophenoxy radical.

Expected Primary Fragmentation:

Formation of the 4-methylbenzoyl cation (m/z 119). This is often a very stable and abundant ion.

This acylium ion could further lose carbon monoxide (CO) to yield a tolyl cation (m/z 91). pharmacy180.com

Formation of the 4-bromo-2-chlorophenoxy radical cation (m/z 205/207/209, showing characteristic isotopic patterns for Br and Cl).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₄H₁₀BrClO₂), the exact mass can be calculated. It has been noted that high-resolution ESI-MS can be used to verify the protonated molecular ion peak ([M+H]⁺) at an m/z of approximately 327.93.

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ (C₁₄H₁₀⁷⁹Br³⁵ClO₂) | 323.9529 |

| [M+H]⁺ (C₁₄H₁₁⁷⁹Br³⁵ClO₂) | 324.9607 |

The table shows the mass for the most abundant isotopes. The full isotopic pattern would be observed in the spectrum.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) serves as a powerful analytical technique for the structural confirmation of synthesized compounds by elucidating their fragmentation pathways. In the case of this compound, MS/MS analysis provides definitive evidence for the connectivity of the molecule by breaking it down into its constituent, charged fragments.

The initial full-scan mass spectrum of this compound is expected to exhibit a complex and highly characteristic isotopic pattern for the molecular ion [M]⁺. This pattern arises from the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion, which provides a primary confirmation of the elemental composition.

Upon subjecting the selected precursor ion to collision-induced dissociation (CID) in an MS/MS experiment, a series of fragmentation events occur, leading to the formation of specific product ions. The analysis of these fragments allows for the unequivocal identification of the compound's structure. The primary fragmentation is anticipated to occur at the ester linkage, which is the most labile bond in the molecule.

The major proposed fragmentation pathways are initiated by the cleavage of the ester bond, leading to two principal fragment ions. The first is the 4-methylbenzoyl cation, and the second is the 4-bromo-2-chlorophenoxy radical, or its corresponding cation.

Detailed research findings from the MS/MS analysis would likely reveal the following key fragment ions, which are instrumental in confirming the structure of this compound.

A prominent fragmentation pathway involves the formation of the 4-methylbenzoyl cation. This highly stable acylium ion is a characteristic fragment for esters of 4-methylbenzoic acid. This fragment can undergo further dissociation through the loss of a neutral carbon monoxide (CO) molecule, resulting in the formation of a tolyl cation.

Concurrently, fragmentation can lead to the generation of ions corresponding to the 4-bromo-2-chlorophenol (B165030) portion of the molecule. The initial cleavage would produce a 4-bromo-2-chlorophenoxy radical, and subsequent ionization would lead to the corresponding cation. This fragment can further decompose through the loss of the halogen atoms.

The table below summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures, which would be expected in the tandem mass spectrum of this compound. The relative abundances of these ions would depend on the specific conditions of the MS/MS experiment, such as the collision energy.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| m/z (Proposed) | Proposed Ion Structure | Proposed Neutral Loss | Fragment Name |

| 324/326/328 | [C₁₄H₁₀⁷⁹Br³⁵ClO₂]⁺ | - | Molecular Ion |

| 207/209 | [C₆H₃⁷⁹Br³⁵ClO]⁺ | C₈H₇O | 4-Bromo-2-chlorophenoxy cation |

| 119 | [C₈H₇O]⁺ | C₆H₃BrClO | 4-Methylbenzoyl cation |

| 91 | [C₇H₇]⁺ | CO | Tolyl cation |

The systematic elucidation of these fragmentation patterns through tandem mass spectrometry provides an unambiguous structural confirmation of this compound, complementing the data obtained from other spectroscopic techniques.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Chlorophenyl 4 Methylbenzoate

Hydrolytic Stability and Ester Cleavage Mechanisms

The central ester bond in 4-Bromo-2-chlorophenyl 4-methylbenzoate is susceptible to cleavage through hydrolysis under both acidic and basic conditions. The stability of the ester is largely dependent on the pH of the environment, with reaction rates accelerating significantly in the presence of strong acids or bases. The process results in the formation of 4-bromo-2-chlorophenol (B165030) and 4-methylbenzoic acid.

Acid-Catalyzed Hydrolysis Kinetics and Pathways

Acid-catalyzed hydrolysis of esters like this compound typically proceeds through the A_AC_2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). This pathway involves a series of equilibrium steps.

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ester group, specifically the oxygen of the 4-bromo-2-chlorophenoxide leaving group.

Leaving Group Departure: The protonated leaving group, 4-bromo-2-chlorophenol, is eliminated. The resulting species is the protonated form of 4-methylbenzoic acid.

Deprotonation: The catalyst is regenerated by the deprotonation of the protonated carboxylic acid.

Base-Catalyzed Hydrolysis Kinetics and Pathways

The base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible process that is generally faster than its acid-catalyzed counterpart. chemistrysteps.com This reaction follows a B_AC_2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

Nucleophilic Addition: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate.

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the 4-bromo-2-chlorophenoxide ion as the leaving group.

Acid-Base Reaction: An irreversible acid-base reaction occurs between the newly formed 4-methylbenzoic acid (a weak acid) and the 4-bromo-2-chlorophenoxide ion (a relatively strong base) or another hydroxide ion. This deprotonation of the carboxylic acid to form the carboxylate salt drives the reaction to completion. chemistrysteps.comlibretexts.org

Kinetics for the base-catalyzed hydrolysis of substituted phenyl benzoates have been extensively studied. researchgate.netresearchgate.net The reaction rates are highly sensitive to the electronic nature of the substituents on both aromatic rings. The Hammett equation shows a large positive reaction constant (ρ) for substituents on the acyl group (the benzoic acid portion) and the phenoxide leaving group, indicating that electron-withdrawing groups on either ring accelerate the reaction. researchgate.net Electron-withdrawing groups make the carbonyl carbon more electrophilic for the initial nucleophilic attack and also stabilize the negative charge on the phenoxide leaving group. For this compound, the electron-withdrawing chloro and bromo substituents on the phenol (B47542) ring would make the 4-bromo-2-chlorophenoxide a better leaving group compared to an unsubstituted phenoxide, thus increasing the rate of hydrolysis.

| Condition | pH Range | Relative Rate Constant (k_rel) | Mechanism | Notes |

|---|---|---|---|---|

| Strongly Acidic | < 2 | Moderate | A_AC_2 | Rate increases with increasing acid concentration. |

| Neutral | ~7 | Very Slow | Uncatalyzed | Negligible reaction rate at room temperature. |

| Strongly Basic | > 12 | Fast | B_AC_2 | Irreversible reaction; rate increases with increasing base concentration. |

Electrophilic Aromatic Substitution Reactions on the Halogenated Ring

Electrophilic aromatic substitution (S_E_Ar) on the 4-bromo-2-chlorophenyl ring of the molecule is challenging due to the deactivating nature of the substituents. Halogens, like chlorine and bromine, deactivate the ring towards electrophilic attack through their strong inductive electron-withdrawing effect (-I), even though they direct incoming electrophiles to the ortho and para positions via resonance (+R). libretexts.orgstackexchange.com The ester group's oxygen atom also acts as a deactivating group in this context.

The directing effects of the substituents on the halogenated ring are as follows:

-Cl (at C2): Ortho, para-director (directs to C3 and C5). Deactivating.

-Br (at C4): Ortho-director (directs to C3 and C5). Deactivating.

The positions available for substitution are C3, C5, and C6. Based on the directing effects, positions C3 and C5 are the most likely targets for an incoming electrophile. The directing groups reinforce each other, pointing towards these positions. Position C6 is sterically hindered by the adjacent ester group and is not favored by the electronics of the chloro or bromo substituents.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -O-Ester | C1 | -I (deactivating), +R (activating) | Ortho, Para (to C2, C6) |

| -Cl | C2 | -I (deactivating), +R (activating) | Ortho, Para (to C3, C5) |

| -Br | C4 | -I (deactivating), +R (activating) | Ortho (to C3, C5) |

Nitration and Sulfonation Studies

Nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) are classic S_E_Ar reactions. libretexts.org Given the analysis above, the reaction would likely yield a mixture of products, with substitution occurring at positions C3 and C5. Steric hindrance might favor substitution at position C5 over C3, which is situated between the two halogen atoms. However, the cumulative deactivation by three groups makes the aromatic ring significantly less reactive than benzene (B151609), requiring harsh reaction conditions. Sulfonation is a reversible process, which can be advantageous for introducing a blocking group. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (S_N_Ar) provides a pathway to replace leaving groups, such as halides, on an aromatic ring. wikipedia.org However, this reaction requires the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group. libretexts.orglibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.

In this compound, the halogenated ring lacks the strong activation required for a facile S_N_Ar reaction. The substituents present (the other halogen and the ester group) are only moderately electron-withdrawing and are not sufficient to stabilize the carbanionic intermediate to the extent required for the reaction to proceed under mild conditions. nih.gov

The relative reactivity of leaving groups in S_N_Ar reactions is typically F > Cl ≈ Br > I, which is the reverse of the order seen in S_N_2 reactions. nih.govpressbooks.pub This is because the rate-determining step is the initial attack by the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com While both chlorine and bromine are viable leaving groups, the lack of potent activating groups on the ring makes their substitution via the S_N_Ar mechanism highly unfavorable. Forcing conditions, such as very high temperatures and pressures with strong nucleophiles, might lead to some reaction, but likely with poor yields and potential side reactions.

| Compound | Activating Group (Ortho/Para to LG) | Relative Reactivity |

|---|---|---|

| 2,4-Dinitrochlorobenzene | Two -NO₂ groups | High |

| 4-Nitrochlorobenzene | One -NO₂ group | Moderate |

| This compound | -Br, -Cl, -O-Ester (weak activators) | Very Low / Inert |

| Chlorobenzene | None | Inert |

Reactivity of Bromo- and Chloro-Substituents

In dihalogenated aromatic compounds, the difference in bond strength between the carbon-halogen bonds (C-Br vs. C-Cl) is a primary determinant of their differential reactivity, particularly in metal-catalyzed reactions. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to oxidative addition by a low-valent metal catalyst, such as palladium(0). This is a critical and often rate-determining step in many cross-coupling reactions.

Consequently, for this compound, reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination are expected to occur with high regioselectivity at the C4-Br bond, leaving the C2-Cl bond intact. This selective reactivity allows for the stepwise functionalization of the molecule. For instance, studies on similar substrates like 2-bromo-4-chlorophenyl derivatives have demonstrated that palladium-catalyzed Suzuki-Miyaura cross-coupling reactions proceed selectively at the carbon-bromine bond. nih.gov The greater reactivity of aryl bromides over chlorides is a well-established principle in palladium catalysis, enabling the selective synthesis of complex molecular architectures. libretexts.org

| Substituent | Relative Bond Strength | Typical Reactivity in Pd-Catalyzed Coupling |

| Bromo- | Weaker | Higher |

| Chloro- | Stronger | Lower |

This table provides a generalized comparison of the reactivity of bromo and chloro substituents in the context of palladium-catalyzed cross-coupling reactions.

Influence of Steric and Electronic Factors on SNAr Pathways

Nucleophilic Aromatic Substitution (SNAr) reactions are contingent on the electronic and steric environment of the aromatic ring. For an SNAr reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups, and there must be a good leaving group (the halide).

The positions of the halogens are critical. The chloro group is ortho to the ester, and the bromo group is para. Both positions are activated towards nucleophilic attack. However, several factors complicate the potential for SNAr:

Steric Hindrance: The chloro substituent at C2 is sterically shielded by the adjacent ester group, potentially hindering the approach of a nucleophile.

Leaving Group Ability: Bromide is generally a better leaving group than chloride in SNAr reactions.

Electronic Effects: Computational studies on dihalobenzenes suggest that electronic interactions between halogen substituents can be complex. nih.govamazonaws.com While often counterintuitive, some analyses have shown that steric repulsion can be released in the transition state of substitution reactions, and the activation barrier is more influenced by the weakening of electrostatic attractions and orbital interactions. nih.gov

Given these considerations, SNAr reactions on this compound are less straightforward than metal-catalyzed couplings and would likely require harsh conditions (high temperatures, strong nucleophiles, and polar aprotic solvents). The inherent preference for cross-coupling at the C-Br bond makes SNAr a less common pathway for functionalizing this specific molecule.

Metal-Mediated Cross-Coupling Reactions

The presence of two different halogen atoms makes this compound an excellent substrate for selective metal-mediated cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling at Bromo-Position

The Suzuki-Miyaura reaction, which forms carbon-carbon bonds by coupling an organoboron compound with an organic halide, is one of the most widely used cross-coupling methods due to its mild conditions and high functional group tolerance. libretexts.orgnih.gov

For this compound, the Suzuki-Miyaura coupling is expected to be highly regioselective, occurring exclusively at the more reactive bromo-position. This allows for the synthesis of biphenyl (B1667301) derivatives while retaining the chloro substituent for potential subsequent transformations. A typical reaction would involve treating the substrate with an arylboronic acid in the presence of a palladium catalyst and a base.

Representative Reaction Conditions for Suzuki-Miyaura Coupling:

| Component | Example | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Catalyzes the C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the Pd catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, THF/H₂O | Solubilizes reactants |

This table outlines typical components for a Suzuki-Miyaura cross-coupling reaction.

A study on the regioselective arylation of a similar compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, via a palladium-catalyzed Suzuki-Miyaura reaction confirms that the coupling occurs at the aryl-bromo bond, yielding the corresponding biphenyl derivatives in good yields. nih.gov This precedent strongly supports the expected outcome for this compound.

Sonogashira Coupling and Heck Reactions

Similar to the Suzuki-Miyaura coupling, both the Sonogashira and Heck reactions exhibit a strong preference for reacting with aryl bromides over aryl chlorides.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org When applied to this compound, it would be expected to yield a 4-alkynyl-2-chlorophenyl 4-methylbenzoate derivative. The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. The higher reactivity of the C-Br bond ensures that the alkyne couples at the C4 position.

The Heck reaction involves the coupling of an unsaturated compound (like an alkene) with an aryl or vinyl halide. This reaction would also selectively occur at the C-Br bond of this compound, leading to the formation of a 4-alkenyl-2-chlorophenyl 4-methylbenzoate.

Buchwald-Hartwig Amination for Amine Derivatization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. libretexts.orgwikipedia.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines. beilstein-journals.org

Applying this reaction to this compound would allow for the introduction of a primary or secondary amine at the C4 position, again leveraging the higher reactivity of the C-Br bond. The reaction typically employs a palladium catalyst with specialized, sterically hindered phosphine (B1218219) ligands (e.g., XPhos, RuPhos) and a strong base like sodium tert-butoxide. organic-chemistry.orgresearchgate.net The ester functionality on the substrate is generally tolerant of these conditions. This method provides a direct route to 4-amino-2-chlorophenyl 4-methylbenzoate derivatives, which would be difficult to synthesize through other methods like SNAr or nitration/reduction sequences.

Radical Reactions Involving Halogen Abstraction

While ionic, metal-mediated pathways dominate the reactivity of aryl halides, radical reactions involving halogen abstraction can also occur under specific conditions. These reactions typically involve the generation of an aryl radical through the homolytic cleavage of the carbon-halogen bond.

The ease of halogen abstraction by a radical initiator (e.g., from a trialkyltin hydride or through photolysis) generally follows the trend I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy. For this compound, radical conditions would favor the abstraction of the bromine atom to form a 2-chloro-4-(4-methylbenzoyl)oxyphenyl radical. This aryl radical is a highly reactive intermediate that can participate in various subsequent reactions, such as:

Hydrogen abstraction from the solvent or a donor molecule to yield 2-chlorophenyl 4-methylbenzoate.

Intermolecular or intramolecular addition to double or triple bonds.

Reaction with radical trapping agents.

However, controlling the selectivity and preventing unwanted side reactions can be challenging in radical chemistry. For synthetic purposes involving this compound, the well-controlled and highly selective metal-catalyzed cross-coupling reactions are overwhelmingly preferred over radical pathways.

Photochemical and Thermal Radical Initiated Transformations

The presence of carbon-halogen bonds on the phenyl ring of this compound suggests a susceptibility to photochemical and thermal radical-initiated reactions. These reactions typically proceed via homolytic cleavage of the carbon-halogen bond to generate aryl radicals, which can then undergo a variety of subsequent reactions.

Photochemical Transformations:

Ultraviolet (UV) irradiation of aryl halides can induce the homolytic cleavage of the carbon-halogen (C-X) bond. The energy required for this cleavage depends on the nature of the halogen, with the bond dissociation energy following the order C-Cl > C-Br > C-I. acs.org Consequently, the C-Br bond in this compound is expected to be more susceptible to photochemical cleavage than the C-Cl bond.

Upon absorption of a photon of suitable energy, the molecule can be excited to a singlet or triplet state. In these excited states, the C-Br bond can cleave homolytically, yielding a 2-chloro-4-(4-methylbenzoyloxy)phenyl radical and a bromine radical.

Reaction Scheme:

this compound + hν → [this compound]*

[this compound]* → 2-Chloro-4-(4-methylbenzoyloxy)phenyl radical + Br•

The resulting aryl radical is highly reactive and can participate in several reaction pathways, including:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from a solvent or other hydrogen donor, leading to the formation of 2-chlorophenyl 4-methylbenzoate.

Reaction with Other Radicals: The aryl radical can combine with other radicals present in the system. For instance, in the presence of oxygen, it could lead to the formation of phenolic or peroxy species, although such reactions are complex and often lead to a multitude of products.

The generation of bromine radicals through photochemistry is a well-established process used in synthetic chemistry to initiate further reactions. researchoutreach.org

Thermal Radical Initiated Transformations:

At elevated temperatures, the thermal decomposition of this compound can also lead to the formation of radical species. Similar to photochemical initiation, the weaker C-Br bond is expected to be the primary site of homolytic cleavage. The thermal decomposition of brominated compounds is known to produce halogen radicals, which can then initiate further degradation or transformation reactions. cetjournal.itcore.ac.uk

The reaction mechanism would be analogous to the photochemical pathway, with thermal energy providing the impetus for bond cleavage. The resulting aryl and bromine radicals would then undergo subsequent reactions as described above. It is important to note that high temperatures could also lead to the cleavage of the ester bond, further complicating the product mixture.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a common and important reaction of aryl halides, allowing for the selective removal of halogen atoms and their replacement with hydrogen. For this compound, the differing reactivity of the bromine and chlorine substituents allows for potential selectivity in these reactions.

The general order of reactivity for the reductive hydrodehalogenation of aryl halides is I > Br > Cl > F, which is inversely related to the carbon-halogen bond dissociation energies. acs.org This suggests that the bromine atom in this compound can be removed selectively under milder conditions than the chlorine atom.

A variety of methods can be employed for reductive dehalogenation, often involving a metal catalyst or a radical-mediated process.

Catalytic Hydrogenation:

Palladium-on-carbon (Pd/C) is a common catalyst for the catalytic hydrogenation of aryl halides. In the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate, the carbon-halogen bond can be cleaved. Due to the higher reactivity of the C-Br bond, selective debromination is often achievable.

Reaction Scheme (Selective Debromination):

this compound + H₂ (or H-donor) + Pd/C → 2-Chlorophenyl 4-methylbenzoate + HBr

More forcing conditions, such as higher temperatures or pressures, would likely be required to cleave the more resilient C-Cl bond.

Metal-Mediated Reductions:

Reductions using metals such as zinc, tin, or sodium have been effectively used for the dehalogenation of polyhalogenated aromatic compounds. google.com These reactions can proceed through an electron transfer mechanism, forming a radical anion intermediate which then expels a halide ion to form an aryl radical. This radical then abstracts a hydrogen atom from the solvent or another proton source.

Mechanism (Electron Transfer):

Ar-X + e⁻ (from metal) → [Ar-X]•⁻

[Ar-X]•⁻ → Ar• + X⁻

Ar• + H-donor → Ar-H

For this compound, the initial electron transfer would preferentially occur at the more easily reducible C-Br bond.

Radical-Initiated Reductive Dehalogenation:

Reductive dehalogenation can also be achieved under radical conditions, often initiated by a radical initiator such as AIBN (azobisisobutyronitrile) or di-tert-butyl peroxide in the presence of a hydrogen donor like a silane (B1218182) or a thiol. organic-chemistry.org These methods offer an alternative to metal-catalyzed reactions and can exhibit high functional group tolerance.

The following table summarizes various reductive dehalogenation methods applicable to aryl halides, which could be adapted for this compound.

| Method | Reagents and Conditions | Probable Mechanism | Selectivity | Reference |

| Catalytic Hydrogenation | H₂, Pd/C, solvent (e.g., ethanol (B145695), ethyl acetate) | Heterogeneous catalysis | C-Br > C-Cl | organic-chemistry.org |

| Transfer Hydrogenation | Ammonium formate, Pd/C, solvent (e.g., methanol) | Heterogeneous catalysis | C-Br > C-Cl | organic-chemistry.org |

| Metal Reduction | Zn, acid (e.g., acetic acid) | Single Electron Transfer (SET) | C-Br > C-Cl | acs.org |

| Metal Hydride Reduction | NaBH₄, PdCl₂ | Formation of active Pd(0) catalyst | C-Br > C-Cl | organic-chemistry.org |

| Radical-Mediated Reduction | AIBN (initiator), (TMS)₃SiH (H-donor), heat | Radical chain reaction | C-Br > C-Cl | organic-chemistry.org |

Mechanistic Considerations for Reductive Dehalogenation:

The mechanism of reductive dehalogenation can be complex and dependent on the specific reagents and conditions employed. Two primary mechanisms are often considered for polyhalogenated aromatics:

Electron Transfer/Hydrogen Abstraction: This involves the formation of radical anions and aryl radicals as key intermediates. google.com

Nucleophilic Aromatic Substitution: In some cases, particularly with strong nucleophiles, a direct displacement of the halide by a hydride ion can occur. researchgate.net

For this compound, the electron transfer pathway is a highly plausible mechanism for most metal-mediated and radical-initiated reductions. The initial formation of the radical anion would be followed by the loss of a bromide ion, given the lower bond strength of the C-Br bond compared to the C-Cl bond.

Computational and Theoretical Chemistry Studies of 4 Bromo 2 Chlorophenyl 4 Methylbenzoate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental aspects of molecular systems. For 4-Bromo-2-chlorophenyl 4-methylbenzoate, these calculations reveal intricacies of its geometry, electronic landscape, and spectroscopic signatures.

Conformational analysis indicates that the molecule is not planar. The rotation around the C-O ester bond results in a twisted conformation. This is a common feature in related aryl benzoates, where steric hindrance between the ortho-substituents and the carbonyl group influences the final geometry. researchgate.net For instance, in similar structures like 2-chlorophenyl 4-methylbenzoate, the dihedral angle between the aromatic rings is found to be approximately 59.36°. researchgate.net For 4-chlorophenyl 4-methylbenzoate, this angle is about 63.89°. researchgate.net Based on these related structures, the predicted dihedral angle for this compound would be in a similar range, influenced by the electronic and steric effects of the bromine and chlorine atoms.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| Dihedral Angle (Phenyl-Phenyl) | ~ 60-70° |

| C=O Bond Length | ~ 1.21 Å |

| C-O (Ester) Bond Length | ~ 1.35 Å |

| C-Br Bond Length | ~ 1.90 Å |

| C-Cl Bond Length | ~ 1.74 Å |

This interactive table provides predicted values based on DFT calculations on analogous structures.

The electronic properties of this compound are determined by the distribution of electrons within the molecule. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its chemical reactivity. mdpi.com

The HOMO is typically localized on the electron-rich 4-bromo-2-chlorophenoxy moiety, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is generally centered on the 4-methylbenzoyl group, which serves as the electron-accepting region. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the carbonyl group and the halogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the aromatic rings, highlighting areas prone to nucleophilic attack.

Table 2: Predicted Frontier Orbital Energies

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

This interactive table presents predicted energy values derived from DFT calculations.

Theoretical calculations can accurately predict spectroscopic data, which is invaluable for experimental characterization.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts for the aromatic protons would appear in distinct regions, influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating methyl group.

Vibrational Frequencies: The infrared (IR) vibrational frequencies can also be computed. A strong absorption band corresponding to the C=O stretching vibration of the ester group would be predicted in the range of 1720-1740 cm⁻¹. Other characteristic bands would include C-O stretching, C-H aromatic stretching, and vibrations associated with the C-Br and C-Cl bonds.

Computational modeling can be employed to study potential reaction pathways involving this compound, such as hydrolysis of the ester bond or nucleophilic substitution on the aromatic rings. By calculating the energies of reactants, products, and transition states, the activation energy and feasibility of a reaction can be determined. For instance, the Suzuki cross-coupling reaction, a common method for forming C-C bonds, could be modeled to understand the selective reactivity of the C-Br versus the C-Cl bond under catalytic conditions. researchgate.net

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly in a solvent environment. nih.gov

MD simulations of this compound in a solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) would reveal its conformational flexibility. These simulations track the atomic motions over nanoseconds, providing insight into how the molecule explores different rotational states (conformers) in solution. nih.gov The simulations would likely confirm that the twisted conformation observed in gas-phase geometry optimizations is maintained in solution, although with greater fluctuations in the dihedral angles due to thermal motion and solvent interactions. This exploration helps in understanding how the molecule's shape adapts in a more realistic chemical environment, which is crucial for predicting its interactions with other molecules.

Intermolecular Interactions and Aggregation Behavior

Key among these would be halogen bonding , where the electropositive region on the halogen atoms (σ-hole) interacts with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the carbonyl group. Additionally, π-π stacking interactions between the aromatic rings are expected to play a significant role in the aggregation of these molecules. The substitution pattern on the phenyl rings will influence the geometry and strength of these stacking interactions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models for this compound have not been specifically developed. However, the principles of QSRR can be applied to predict its reactivity based on its structural features. QSRR studies on analogous series of substituted phenols and benzoates have successfully correlated molecular descriptors with various reactivity parameters.

Derivation of Descriptors for Structure-Reactivity Correlations

To establish a QSRR model for a series of compounds including this compound, a range of molecular descriptors would need to be calculated using computational methods like Density Functional Theory (DFT). These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule. For this compound, key descriptors would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting the molecule's susceptibility to electrophilic and nucleophilic attack.

Dipole Moment: This indicates the polarity of the molecule, which influences its solubility and intermolecular interactions.

Mulliken and Natural Population Analysis (NPA) charges: These provide information on the charge distribution across the atoms, identifying potential reactive sites.

Steric Descriptors: These describe the three-dimensional arrangement of the molecule.

Molecular Volume and Surface Area: These are related to the molecule's bulkiness, which can affect its ability to approach and interact with other molecules.

Ovality: This descriptor provides a measure of the molecule's shape.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Wiener Index and Kier & Hall Connectivity Indices: These can be correlated with various physical and chemical properties.

By calculating these descriptors for a series of related phenyl benzoates and correlating them with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants), a predictive QSRR model could be constructed.

Table 1: Hypothetical QSRR Descriptors for this compound

| Descriptor Category | Descriptor Name | Predicted Value | Significance in Reactivity |

| Electronic | HOMO Energy | -6.5 eV | Susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Susceptibility to nucleophilic attack | |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions | |

| Steric | Molecular Volume | 250 ų | Bulkiness and steric hindrance |

| Topological | Wiener Index | 1250 | Correlation with physical properties |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific computational studies for this compound were found.

Crystal Structure Prediction and Polymorphism Modeling

The prediction of the crystal structure of this compound from first principles is a complex computational challenge. It involves generating a multitude of possible crystal packings (polymorphs) and ranking them based on their lattice energies. This process typically employs sophisticated algorithms that explore the potential energy surface of the crystal.

The final predicted crystal structures would be stabilized by a combination of the intermolecular interactions discussed in section 4.2.2. The relative energies of the predicted polymorphs would indicate their likelihood of being observed experimentally. Factors such as the planarity of the molecule, the dihedral angles between the phenyl rings, and the conformation of the ester linkage are critical in determining the packing efficiency and the resulting crystal structure.

For instance, studies on similar molecules like 2-chlorophenyl 4-methylbenzoate have revealed specific dihedral angles between the aromatic rings and preferred conformations of the carbonyl group relative to the substituents. nih.govresearchgate.net Such data from related structures can be used as a starting point for generating trial structures in polymorphism prediction studies for this compound. The final predicted structures would provide valuable information on unit cell parameters, space group, and the detailed geometry of intermolecular contacts.

Applications in Advanced Organic Synthesis and Functional Materials Science

4-Bromo-2-chlorophenyl 4-methylbenzoate as a Synthetic Building Block

The utility of this compound in organic synthesis stems from the specific functionalities present in its structure: a selectively reactive carbon-bromine bond, a more stable carbon-chlorine bond, and an ester group that can be hydrolyzed. This combination allows for sequential and controlled chemical modifications.

Precursor for Complex Organic Molecules via Cross-Coupling

The presence of a bromine atom on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. wikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures. mdpi.com The carbon-bromine bond is significantly more reactive in typical palladium-catalyzed systems than the carbon-chlorine bond, allowing for selective arylation at the 4-position of the chlorophenyl ring. nih.gov

This selective reactivity is crucial as it allows for the introduction of a wide variety of aryl or heteroaryl groups by coupling with different organoboron reagents. arkat-usa.org For instance, reacting this compound with various arylboronic acids can yield a library of 2-chloro-4-arylphenyl 4-methylbenzoate derivatives. These resulting biaryl structures are common cores in many functional molecules.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Coupling Partner (Arylboronic Acid) | Catalyst System | Resulting Biaryl Structure |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Base | 2-Chloro-4-phenylphenyl 4-methylbenzoate |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Base | 2-Chloro-4-(4-methoxyphenyl)phenyl 4-methylbenzoate |

| Thiophen-2-ylboronic acid | Pd(OAc)₂ / Ligand / Base | 2-Chloro-4-(thiophen-2-yl)phenyl 4-methylbenzoate |

Intermediate in Multi-Step Organic Synthesis

Beyond a single cross-coupling step, this compound serves as a valuable intermediate in more extended, multi-step synthetic sequences. After the initial modification at the bromine site, the ester linkage can be cleaved through hydrolysis to yield a substituted 4-bromo-2-chlorophenol (B165030). wiley-vch.de This unmasks a hydroxyl group, which can then participate in a different set of reactions, such as etherifications or further esterifications.

This step-wise modification allows for the construction of highly complex and unsymmetrical molecules. For example, a synthetic route could involve:

A Suzuki coupling at the C-Br bond.

Hydrolysis of the methylbenzoate ester to reveal the phenol (B47542).

Etherification of the newly formed hydroxyl group to introduce another functional moiety.

This strategic unmasking of reactive sites is a cornerstone of modern organic synthesis, enabling the efficient construction of intricate molecular architectures. The differential reactivity of the C-Br, C-Cl, and ester functionalities makes this compound a versatile tool for such strategies. chemicalbook.com

Synthon for Pharmacologically Relevant Scaffolds

A synthon is a conceptual part of a molecule that assists in forming a synthesis, and this compound can be considered a synthon for the "4-bromo-2-chlorophenyl" scaffold. This particular structural motif is found in various pharmacologically active agents. The development of new drugs often involves creating libraries of related compounds, and starting materials like this are essential. nih.gov

A prominent example is the synthesis of Empagliflozin, a drug used for treating type 2 diabetes. A key intermediate in its synthesis is (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran. google.comchina-sinoway.comwipo.intwipo.int This intermediate contains the core 5-bromo-2-chlorophenyl structure, highlighting the importance of this halogenation pattern in the synthesis of high-value pharmaceutical products. The bromo-substituted phenyl ring is often a key handle for late-stage diversification in medicinal chemistry programs to optimize a drug candidate's properties. acs.orgresearchgate.net

Table 2: Pharmacological Relevance of the Bromo-Chlorophenyl Scaffold

| Scaffold | Example Drug/Intermediate | Therapeutic Area |

|---|---|---|

| (5-Bromo-2-chlorophenyl)methyl | Empagliflozin Intermediate | Antidiabetic (SGLT-2 Inhibitor) |

| N-(4-chlorophenyl)pyrazole | Pyrano[2,3-c]pyrazole derivatives | Anticancer (Kinase Inhibitor) nih.gov |

| 5-Bromophenyl-pyrimidine | Macitentan | Antihypertensive (Endothelin Receptor Antagonist) acs.org |

Integration into Functional Materials

The rigid, well-defined structure of this compound and its derivatives makes them attractive candidates for incorporation into functional organic materials, where molecular shape and electronic properties are paramount.

Design and Synthesis of Liquid Crystalline Materials

Aryl benzoates are a well-established class of compounds used in the design of liquid crystals. tandfonline.com The key to liquid crystalline behavior is molecular shape anisotropy—typically long, rigid, rod-like structures. This compound possesses a calamitic (rod-like) shape. The dihedral angle between the two aromatic rings is a critical parameter influencing the packing of molecules and, consequently, the type and stability of the mesophases formed. nih.gov For related compounds like 2-chlorophenyl 4-methylbenzoate, this angle has been measured at 59.36°. nih.gov

The presence of polarizable halogen atoms and the ester linkage contributes to the intermolecular forces necessary for forming ordered liquid crystalline phases. Furthermore, derivatives of this compound, particularly the biaryl structures obtained after cross-coupling, can be elongated and functionalized with flexible alkyl chains to promote the formation of various mesophases (e.g., nematic, smectic). researchgate.netresearchgate.net

Table 3: Dihedral Angles in Related Aryl Benzoate (B1203000) Structures

| Compound | Dihedral Angle Between Rings | Reference |

|---|---|---|

| 2-Chlorophenyl 4-methylbenzoate | 59.36 (7)° | nih.gov |

| 3-Chlorophenyl 4-methylbenzoate | 71.75 (7)° | nih.gov |

| 4-Chlorophenyl 4-methylbenzoate | 63.89 (8)° | nih.gov |

| 1,8-bis(4-chlorobenzoyl)-2,7-dimethoxynaphthalene | 71.55 (7)° and 71.98 (7)° | nih.gov |

Incorporation into Organic Electronic Materials (e.g., OLEDs, OFETs)